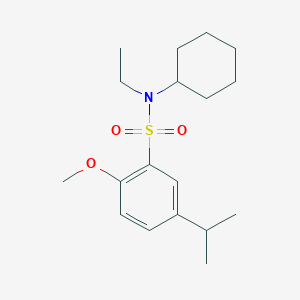
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and is known for its ability to stimulate muscle growth and improve endurance.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a protein that plays a key role in regulating energy metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and energy production, which in turn leads to an increase in muscle growth and endurance.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a number of biochemical and physiological effects, including an increase in muscle growth, an increase in endurance, and a decrease in body fat. It has also been shown to improve insulin sensitivity and reduce inflammation, making it a potentially valuable tool for the treatment of diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide for lab experiments is its ability to stimulate muscle growth and improve endurance, making it a valuable tool for studying exercise physiology. However, one limitation of 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide is its potential for off-target effects, as it has been shown to activate a number of other receptors in addition to PPARδ.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide, including further studies on its potential applications in the treatment of obesity, diabetes, and cardiovascular disease. Additionally, further studies could be conducted to determine the optimal dosages and administration protocols for 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide, as well as its potential for use in combination with other drugs. Finally, future research could focus on the development of new SARMs with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form the intermediate 2-(4-isopropylphenoxy)acetophenone. This intermediate is then reacted with N-(4-methylbenzyl)amine to form the final product, 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of exercise physiology. It has been shown to stimulate muscle growth and improve endurance, making it a potentially valuable tool for athletes and bodybuilders. Additionally, it has been studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)17-8-10-18(11-9-17)22-13-19(21)20-12-16-6-4-15(3)5-7-16/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXWGNYFOGFFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)
![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)




![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
